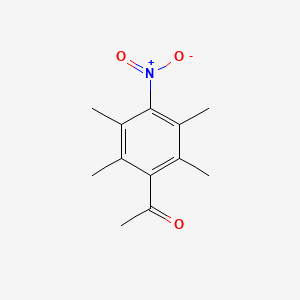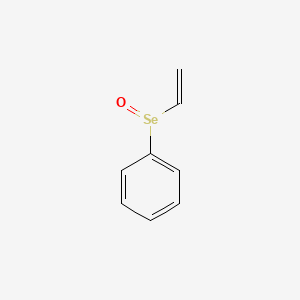
Benzene, (ethenylseleninyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, (ethenylseleninyl)- is an organic compound characterized by the presence of a benzene ring substituted with an ethenylseleninyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, (ethenylseleninyl)- typically involves the introduction of an ethenylseleninyl group to a benzene ring. One common method is the reaction of benzene with ethenylseleninyl chloride in the presence of a catalyst such as aluminum chloride. The reaction is carried out under controlled conditions to ensure the selective substitution of the benzene ring.
Industrial Production Methods: Industrial production of Benzene, (ethenylseleninyl)- may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to obtain high-purity products.
Types of Reactions:
Oxidation: Benzene, (ethenylseleninyl)- can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the ethenylseleninyl group to other functional groups.
Substitution: Electrophilic aromatic substitution reactions are common, where the ethenylseleninyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid and sulfuric acid) are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield seleninic acids, while substitution reactions can produce various substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Benzene, (ethenylseleninyl)- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique properties make it useful in studying biological systems, particularly in understanding the role of selenium-containing compounds in biological processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which Benzene, (ethenylseleninyl)- exerts its effects involves the interaction of the ethenylseleninyl group with molecular targets. This interaction can lead to the formation of reactive intermediates that participate in various chemical reactions. The specific pathways involved depend on the nature of the target molecules and the conditions under which the compound is used.
Vergleich Mit ähnlichen Verbindungen
- Benzene, (ethenylsulfinyl)-
- Benzene, (ethenylsulfonyl)-
- Benzene, (ethenylthio)-
Comparison: Benzene, (ethenylseleninyl)- is unique due to the presence of the selenium atom, which imparts distinct chemical properties compared to sulfur or oxygen analogs. Selenium-containing compounds often exhibit different reactivity and biological activity, making Benzene, (ethenylseleninyl)- particularly valuable in research and industrial applications.
Eigenschaften
CAS-Nummer |
66030-49-7 |
|---|---|
Molekularformel |
C8H8OSe |
Molekulargewicht |
199.12 g/mol |
IUPAC-Name |
ethenylseleninylbenzene |
InChI |
InChI=1S/C8H8OSe/c1-2-10(9)8-6-4-3-5-7-8/h2-7H,1H2 |
InChI-Schlüssel |
NEIWGWZZXLQYGD-UHFFFAOYSA-N |
Kanonische SMILES |
C=C[Se](=O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


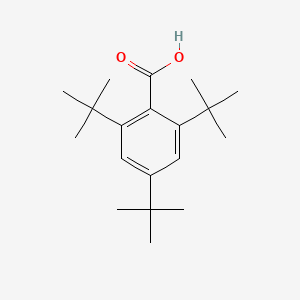


![Phosphonic acid, [(hexahydro-1H-azepin-1-yl)methyl]-](/img/structure/B14486482.png)
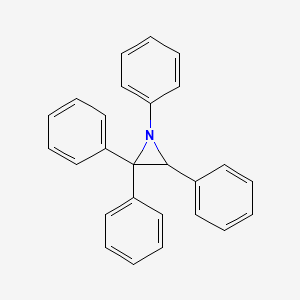
![6-Methyl-2-phenyl[1,3]oxazolo[3,2-b]pyridazin-4-ium perchlorate](/img/structure/B14486496.png)
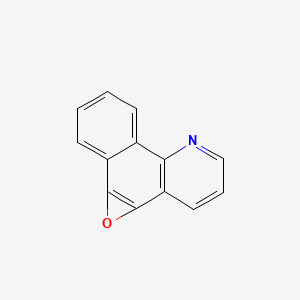

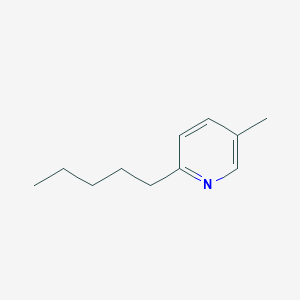
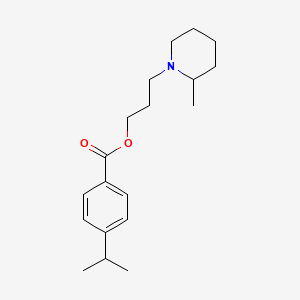
![6-Methyl[1,3,4]thiadiazolo[3,2-d]tetrazole](/img/structure/B14486517.png)
![Diethyl [(2,5-dimethylphenyl)methyl]phosphonate](/img/structure/B14486523.png)

